Butyl salicylate (CAS 2052-14-4) is an alkyl ester of salicylic acid widely procured as a fragrance fixative, UV absorber, and synthetic intermediate. Characterized by a high boiling point (268–271 °C) and a distinctly lipophilic profile (LogP 4.63), it offers a heavier, less volatile alternative to common short-chain salicylates [1]. In industrial and laboratory settings, its primary value proposition lies in its ability to provide the functional properties of a salicylate—such as UV absorption and topical activity—while remaining stably integrated into non-polar matrices, waxes, and prolonged-release formulations without premature evaporation [2].
Buyers often default to methyl salicylate due to its ubiquity and lower cost; however, this substitution routinely fails in applications requiring sustained release or non-polar matrix stability. Methyl salicylate is highly volatile (vapor pressure ~0.034 mmHg at 25 °C), leading to rapid evaporation and loss of efficacy in open systems or surface coatings [1]. Furthermore, in topical and cosmetic formulations, methyl salicylate absorbs rapidly through the stratum corneum, presenting acute systemic toxicity risks and limiting allowable inclusion levels [2]. Substituting butyl salicylate with these shorter-chain homologs compromises formulation longevity, phase compatibility in lipid bases, and the controlled-release kinetics essential for advanced topical products.
Butyl salicylate exhibits a lower volatility profile than its methyl counterpart, which directly impacts its performance as a fixative and stable additive. At 25 °C, butyl salicylate has an estimated vapor pressure of 0.004 mmHg, whereas methyl salicylate exhibits a vapor pressure of approximately 0.034 mmHg [1]. This near 8.5-fold reduction in vapor pressure prevents the rapid evaporation associated with short-chain esters.
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | 0.004 mmHg |
| Comparator Or Baseline | Methyl salicylate (0.034 mmHg) |
| Quantified Difference | ~8.5x lower vapor pressure |
| Conditions | 25 °C, standard ambient conditions |
Ensures prolonged evaporation profiles, making it a highly effective fixative and modifier in functional fragrances and coatings compared to highly volatile short-chain analogs.
The extension of the alkyl chain in butyl salicylate fundamentally alters its partitioning behavior, increasing its compatibility with non-polar solvent and polymer systems. Butyl salicylate possesses an experimental LogP of 4.63, compared to the lower LogP of 2.3 for methyl salicylate [1]. This +2.33 LogP unit difference translates to higher lipophilicity, driving better solubility in lipid-based cosmetic bases, hydrophobic polymers, and industrial waxes.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
| Target Compound Data | 4.63 |
| Comparator Or Baseline | Methyl salicylate (2.3) |
| Quantified Difference | +2.33 LogP units |
| Conditions | Standard octanol/water partitioning |
Promotes superior solubility and retention in lipid-based topical bases, non-polar polymers, and waxes where methyl salicylate would phase-separate or volatilize.
In topical formulation development, the permeation rate of salicylates dictates both efficacy and safety. In vitro flow-through diffusion cell studies using excised skin demonstrate that percutaneous penetration shows a parabolic dependence on the n-octanol/water partition coefficient. Among the tested n-alkyl salicylates, butyl salicylate was identified as the least permeable compound, shifting the rate-controlling membrane from the stratum corneum to the epidermis[1]. Consequently, it is metabolized more extensively during passage through the skin compared to the rapidly absorbed methyl salicylate.
| Evidence Dimension | Percutaneous Penetration Rate |
| Target Compound Data | Lowest permeation rate among tested n-alkyl salicylates |
| Comparator Or Baseline | Methyl salicylate (rapid/high permeation) |
| Quantified Difference | Shift in rate-limiting barrier to the epidermis, maximizing cutaneous metabolism |
| Conditions | In vitro flow-through diffusion cell (excised skin) |
Allows formulators to deliver salicylic acid derivatives topically with a controlled-release effect, mitigating the rapid systemic absorption and toxicity risks of methyl salicylate.
Due to its low vapor pressure (0.004 mmHg) and high boiling point, butyl salicylate is utilized in laundry care, air care, and fine fragrances where a prolonged evaporation profile is required. It acts as a heavy base-note modifier, anchoring more volatile floral components that would otherwise dissipate rapidly[1].
Leveraging its status as the least permeable n-alkyl salicylate, butyl salicylate is selected for topical creams and ointments where localized cutaneous metabolism is desired without the acute systemic absorption spikes associated with methyl salicylate [2].
With a LogP of 4.63, butyl salicylate integrates into highly hydrophobic matrices, such as lipid-based sunscreens, waxes, and polymer coatings. It provides stable UV absorption and structural plasticization without the risk of phase separation commonly seen with less lipophilic additives [3].
Irritant